3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one family, characterized by a fused heterocyclic core. Its structure includes a 1,3-benzodioxol-5-ylmethyl group at position 3, a 4-fluorophenyl group at position 1, and methyl substituents at positions 7 and 6. Such modifications are critical for modulating physicochemical properties and biological interactions.
Properties
Molecular Formula |
C22H21FN4O3 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H21FN4O3/c1-14-15(2)24-22-26(18-6-4-17(23)5-7-18)11-25(12-27(22)21(14)28)10-16-3-8-19-20(9-16)30-13-29-19/h3-9H,10-13H2,1-2H3 |
InChI Key |
XBVVSPCSKRPSOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a reaction with formaldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Construction of the Tetrahydropyrimidotriazine Core: This step involves cyclization reactions, often using amines and aldehydes under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the fluorophenyl group or the tetrahydropyrimidotriazine core.
Substitution: Various substitution reactions can be performed, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biological Probes: Used in research to study biological pathways and molecular interactions.
Industry
Polymer Science: Utilized in the synthesis of advanced polymers with specific characteristics.
Electronics: Potential use in the development of organic electronic devices.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Modifications
- Target Compound : Pyrimido[1,2-a][1,3,5]triazin-6-one core with 1,3-benzodioxole and 4-fluorophenyl substituents.
- 3-[2-(Dimethylamino)ethyl]-7-ethyl-8-methyl-1-phenyl Analog (): Features a phenyl group at position 1 and a dimethylaminoethyl chain at position 3. The ethyl and methyl groups at positions 7 and 8 highlight alkylation as a common functionalization strategy .
Substituent Effects
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances metabolic stability compared to the unsubstituted phenyl group in ’s analog .
- Benzodioxole vs. Thieno-Pyrimidine (): Compounds in incorporate thieno[3,2-e]pyrimidine cores with 4-methylphenyl groups, demonstrating how heteroatom positioning influences electronic properties and binding affinity .
Physicochemical Properties
Notes:
- The target compound’s benzodioxole group likely increases lipophilicity compared to the dimethylaminoethyl chain in ’s analog.
- ’s compound, despite a different core, provides a benchmark for spectroscopic characterization methods .
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C25H24FNO3
- Molecular Weight : 405.4614 g/mol
- Stereochemistry : Racemic mixture with defined stereocenters.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties. Key areas of investigation include its potential as an anti-cancer agent, antimicrobial activity, and effects on specific biological pathways.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro tests demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15.0 | G2/M phase arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against a range of pathogens. Results showed varying degrees of activity against both bacterial and fungal strains.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study in Cancer Treatment : A study involving mice with induced tumors showed that administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
- Case Study in Infection Models : In a model of bacterial infection, treatment with the compound resulted in improved survival rates and reduced bacterial load in infected tissues.
Mechanistic Insights
The biological activity of the compound can be attributed to its interaction with specific molecular targets involved in cell signaling pathways. For example, it has been shown to inhibit certain kinases that are crucial for tumor growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
